molecular formula C16H19NO3 B11957252 2-{[(4-Ethoxyphenyl)amino]methyl}-6-methoxyphenol

2-{[(4-Ethoxyphenyl)amino]methyl}-6-methoxyphenol

Cat. No.: B11957252
M. Wt: 273.33 g/mol
InChI Key: VHDNEGKWFDJPIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(4-Ethoxyphenyl)amino]methyl}-6-methoxyphenol is an organic compound with the molecular formula C16H19NO3. This compound is characterized by the presence of an ethoxyphenyl group, an aminomethyl group, and a methoxyphenol group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Ethoxyphenyl)amino]methyl}-6-methoxyphenol typically involves the reaction of 4-ethoxyaniline with 2-hydroxy-3-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to facilitate the reduction process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Ethoxyphenyl)amino]methyl}-6-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as NaBH4 or LiAlH4.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogenated solvents like dichloromethane (CH2Cl2) or chloroform (CHCl3).

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted phenols or anilines.

Scientific Research Applications

2-{[(4-Ethoxyphenyl)amino]methyl}-6-methoxyphenol is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-{[(4-Ethoxyphenyl)amino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-Methoxyphenyl)amino]methyl}-6-methoxyphenol
  • 2-{[(4-Chlorophenyl)amino]methyl}-6-methoxyphenol
  • 2-{[(4-Methoxyanilino)methyl]phenol}

Uniqueness

2-{[(4-Ethoxyphenyl)amino]methyl}-6-methoxyphenol is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific research and industrial applications .

Properties

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

2-[(4-ethoxyanilino)methyl]-6-methoxyphenol

InChI

InChI=1S/C16H19NO3/c1-3-20-14-9-7-13(8-10-14)17-11-12-5-4-6-15(19-2)16(12)18/h4-10,17-18H,3,11H2,1-2H3

InChI Key

VHDNEGKWFDJPIH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NCC2=C(C(=CC=C2)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.